2-Hydroxy-2-vinylindan-1-one
CAS No.: 127231-13-4
Cat. No.: VC21507994
Molecular Formula: C11H10O2
Molecular Weight: 174.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127231-13-4 |
|---|---|
| Molecular Formula | C11H10O2 |
| Molecular Weight | 174.2g/mol |
| IUPAC Name | 2-ethenyl-2-hydroxy-3H-inden-1-one |
| Standard InChI | InChI=1S/C11H10O2/c1-2-11(13)7-8-5-3-4-6-9(8)10(11)12/h2-6,13H,1,7H2 |
| Standard InChI Key | RERCAPBHPOJPPO-UHFFFAOYSA-N |
| SMILES | C=CC1(CC2=CC=CC=C2C1=O)O |
| Canonical SMILES | C=CC1(CC2=CC=CC=C2C1=O)O |
Introduction
Fundamental Characteristics
2-Hydroxy-2-vinylindan-1-one, also known by its IUPAC name 2-ethenyl-2-hydroxy-3H-inden-1-one, is an organic compound with a complex cyclic structure consisting of a hydroxyl group (-OH) and a vinyl group (-C=CH₂) attached to an indanone backbone. This compound plays a significant role in various chemical applications, particularly in polymer chemistry and materials science research. The compound's distinctive structure, featuring both a hydroxyl and vinyl functional group on a cyclic framework, contributes to its versatility in chemical reactions and applications.
The compound belongs to the indanone family of organic molecules, which are characterized by a five-membered cycloalkanone fused to a benzene ring. The presence of the hydroxyl group at the C-2 position, adjacent to the carbonyl group, creates interesting reactivity patterns that have been explored in various synthetic pathways. Additionally, the vinyl group provides a site for potential polymerization reactions, expanding the compound's utility in materials science.
Physical and Chemical Properties
2-Hydroxy-2-vinylindan-1-one possesses distinct physical and chemical properties that are summarized in the following table:
The compound features a cyclic structure with two oxygen-containing functional groups: a hydroxyl group and a carbonyl group. The hydroxyl group at C-2 is positioned alpha to the carbonyl function, creating a tertiary alcohol center that exhibits certain reactivity patterns characteristic of alcohols adjacent to carbonyl groups. The vinyl substituent adds further complexity to the molecular structure and introduces potential for participation in addition reactions or polymerization processes.
Synthesis Methods
Ring Expansion Approach
The synthesis of 2-Hydroxy-2-vinylindan-1-one typically involves sophisticated organic chemistry techniques. One established method utilizes the hydrolysis-ring expansion of cyclobutylmethylcarbenium ions . This approach has been documented to yield significant amounts of the crude product, making it a viable synthetic pathway for laboratory preparation of the compound.
In this synthetic approach, cyclobutane derivatives undergo ring expansion to form the indanone framework with the appropriate functional groups in place . The process involves a rearrangement reaction that effectively converts the four-membered ring of the starting material into the five-membered ring of the product, while simultaneously introducing the carbonyl function and positioning the vinyl and hydroxyl groups appropriately.
Alternative Synthetic Pathways
While the ring expansion of cyclobutylmethylcarbenium ions represents a well-established method, researchers have explored additional synthetic routes to 2-Hydroxy-2-vinylindan-1-one. These alternative approaches may offer advantages in terms of yield, selectivity, or starting material availability, although the specific details of these pathways are less thoroughly documented in the available literature.
The development of efficient synthetic routes to this compound remains an area of interest for organic chemists, particularly given its applications in polymer chemistry and materials science. Improvements in synthetic methodology could potentially enhance the accessibility of this compound for research applications.
Applications in Research and Industry
Polymer Chemistry
2-Hydroxy-2-vinylindan-1-one has demonstrated significant utility in polymer chemistry, particularly as a photoinitiator in ultraviolet (UV)-induced polymerization processes. When incorporated into polymer matrices, this compound enhances mechanical properties and increases the crosslinking density of hydrogels. These characteristics are particularly valuable for applications in biomedical fields, where controlled mechanical properties and crosslinking density can critically influence material performance.
The compound's effectiveness as a photoinitiator stems from its ability to generate reactive species upon exposure to UV radiation. These reactive species can then initiate polymerization reactions, leading to the formation of cross-linked polymer networks with enhanced mechanical properties. The presence of both hydroxyl and vinyl functional groups in the molecule likely contributes to its effectiveness in these applications.
Biological Activities
Research has indicated potential biological activities associated with 2-Hydroxy-2-vinylindan-1-one derivatives, particularly in the field of antiviral research. Certain derivatives of this compound have shown promise as inhibitors against viral targets, suggesting potential pharmacological applications. This finding opens avenues for further exploration in medicinal chemistry and drug development.
The structural features of 2-Hydroxy-2-vinylindan-1-one provide a scaffold that can be modified to develop compounds with enhanced biological activity. The presence of functional groups that can participate in hydrogen bonding and other intermolecular interactions may contribute to the compound's ability to interact with biological targets such as viral proteins.
Current Research Trends and Future Perspectives
Current research involving 2-Hydroxy-2-vinylindan-1-one spans several domains of chemistry and materials science. The compound's utility as a photoinitiator in polymer chemistry continues to drive investigation into optimized formulations for specific applications, particularly in biomedical materials and advanced coatings.
The potential biological activities of 2-Hydroxy-2-vinylindan-1-one derivatives, especially their antiviral properties, represent an emerging area of research that may yield valuable pharmacological agents. Structure-activity relationship studies would be valuable to identify the structural features that contribute to biological activity and to guide the development of more potent derivatives.
Future research directions might include:
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Development of more efficient and scalable synthetic routes
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Expansion of the compound's applications in materials science
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Further exploration of structure-activity relationships in biological systems
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Investigation of additional derivatives with enhanced properties for specific applications
The multifunctional nature of 2-Hydroxy-2-vinylindan-1-one, with its hydroxyl, carbonyl, and vinyl groups, provides numerous opportunities for chemical modification and application development. This versatility ensures continued research interest in this compound.
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